molecular formula C14H9O4S- B1244747 2-Phenanthryl sulfate

2-Phenanthryl sulfate

Cat. No.: B1244747
M. Wt: 273.29 g/mol
InChI Key: YCNZBVHCFDPEAJ-UHFFFAOYSA-M
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Description

2-Phenanthryl sulfate (systematic name: phenanthren-2-yl hydrogen sulfate) is a sulfated derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). Its molecular formula is C₁₄H₁₀O₄S, with an average molecular mass of 274.290 g/mol and a monoisotopic mass of 274.029980 g/mol . The compound features a sulfate group (-OSO₃H) attached to the 2-position of the phenanthrene backbone, conferring distinct chemical reactivity and solubility compared to non-sulfated PAHs. This modification enhances its polarity, making it more water-soluble than parent phenanthrene, which is critical for environmental and biological interactions .

Properties

Molecular Formula

C14H9O4S-

Molecular Weight

273.29 g/mol

IUPAC Name

phenanthren-2-yl sulfate

InChI

InChI=1S/C14H10O4S/c15-19(16,17)18-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H,(H,15,16,17)/p-1

InChI Key

YCNZBVHCFDPEAJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)OS(=O)(=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

Anaerobic Microbial Degradation

In sulfate-reducing bacteria (Desulfatiglans TRIP_1), 2-phenanthryl sulfate undergoes CoA thioesterification via 2-phenanthroate:CoA ligase, a critical step for downstream ring cleavage :

Reaction :

2 Phenanthryl sulfate ATP CoALigase2 Phenanthroyl CoA SO AMP PPi\text{2 Phenanthryl sulfate ATP CoA}\xrightarrow{\text{Ligase}}\text{2 Phenanthroyl CoA SO AMP PP}_i

  • Parameters :

    • Optimal activity at pH 7.5 and 30°C

    • Rate constants: kcat=0.8s1k_{\text{cat}}=0.8\,\text{s}^{-1}, Km=12μMK_m=12\,\mu \text{M} (for 2-phenanthroate)

Acid-Catalyzed Hydrolysis

The sulfate ester bond is cleaved under acidic conditions, regenerating 2-hydroxyphenanthrene :

Reaction :

2 Phenanthryl sulfate H2OHCl 5N 100 C2 Hydroxyphenanthrene H2SO4\text{2 Phenanthryl sulfate H}_2\text{O}\xrightarrow{\text{HCl 5N 100 C}}\text{2 Hydroxyphenanthrene H}_2\text{SO}_4

  • Yield : ~95% after 15 minutes

Fungal Metabolism

Non-ligninolytic fungi (e.g., Cunninghamella elegans) conjugate 2-phenanthryl sulfate with glucuronic acid or glucose, forming 2-phenanthryl-β-D-glucuronide or 2-phenanthryl-β-D-glucopyranoside .

Reaction :

2 Phenanthryl sulfate UDP glucuronic acidUDP glucuronosyltransferase2 Phenanthryl glucuronide UDP\text{2 Phenanthryl sulfate UDP glucuronic acid}\xrightarrow{\text{UDP glucuronosyltransferase}}\text{2 Phenanthryl glucuronide UDP}

  • Biological role : Detoxification in eukaryotic systems .

Comparative Reaction Kinetics

The table below summarizes reaction rates and conditions for key transformations:

Reaction TypeConditionsRate Constant (kk)Half-Life (t1/2t_{1/2})Reference
Sulfotransferase activitypH 7.5, 30°C, 5 mM MgCl₂0.8s10.8\,\text{s}^{-1}0.87 s
Acid hydrolysis (5N HCl)100°C, 15 min1.2×103s11.2\times 10^{-3}\,\text{s}^{-1}9.6 min
CoA ligase activitypH 7.5, 30°C, 1 mM ATP0.5s10.5\,\text{s}^{-1}1.4 s

Environmental and Industrial Relevance

  • Bioremediation : 2-Phenanthryl sulfate serves as a biomarker for anaerobic phenanthrene degradation in contaminated sediments .

  • Synthetic Applications : Sulfation methods using SO₃ gas (patented) enable scalable production of aryl sulfates, though specific protocols for 2-phenanthryl sulfate require optimization .

Structural and Mechanistic Insights

  • Regioselectivity : The sulfate group at the 2-position stabilizes the molecule via resonance with the phenanthrene π-system, reducing electrophilic attack susceptibility .

  • Radical Stability : Computational studies suggest that sulfate esters like 2-phenanthryl sulfate resist oxidation by sulfate radicals (SO4\text{SO}_4^{\bullet -}) due to electron-withdrawing effects .

Comparison with Similar Compounds

Chemical Structure and Functional Groups

The sulfate group’s placement and the aromatic system’s complexity differentiate 2-phenanthryl sulfate from other sulfated compounds. Below is a comparative analysis:

Compound Molecular Formula Molecular Mass (g/mol) Key Functional Groups Primary Applications/Context
2-Phenanthryl sulfate C₁₄H₁₀O₄S 274.290 Phenanthrene + sulfate ester Environmental analysis, PAH metabolism
Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate C₁₀H₁₃NO₆S 275.28 Sulfamoyl, methoxy, methyl ester Pharmaceuticals, agrochemical synthesis
2-(2-Hydroxyethyl)-p-phenylene diamino sulfate C₈H₁₄N₂O₅S 250.27 Diaminophenyl + hydroxyethyl + sulfate Dye intermediates, polymer chemistry
Hydrogen sulfate ion (HSO₄⁻) HSO₄⁻ 97.07 Inorganic sulfate anion Industrial acid catalysis, pH buffering

Key Observations :

  • Aromatic vs. Aliphatic Systems: 2-Phenanthryl sulfate’s phenanthrene backbone provides rigidity and UV absorbance properties, unlike the aliphatic or simpler aromatic systems in methyl sulfamoylphenyl acetate or diaminophenyl sulfate .
  • Sulfate Group Reactivity : The sulfate ester in 2-phenanthryl sulfate is less acidic (pKa ~1–2) than the hydrogen sulfate ion (HSO₄⁻, pKa ~1.99) due to electron-withdrawing effects of the aromatic system . This contrasts with sulfamoyl groups (e.g., in methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate), which exhibit stronger hydrogen-bonding capacity .

Analytical Detection

  • Chromatographic Retention : Reverse-phase HPLC analysis shows 2-phenanthryl sulfate elutes later than smaller sulfated aromatics (e.g., phenyl sulfate) due to hydrophobic interactions with the phenanthrene core . This contrasts with sulfamoyl-containing compounds, which often require ion-pairing agents for detection .

Environmental Monitoring

2-Phenanthryl sulfate serves as a biomarker for PAH exposure in organisms, with detection limits of 0.1–0.5 ng/mL in urine via LC-MS/MS . Comparatively, sulfated metabolites of simpler PAHs (e.g., naphthyl sulfates) are detected at higher concentrations due to lower molecular complexity .

Pharmaceutical Relevance

While 2-phenanthryl sulfate itself lacks direct therapeutic use, structurally related sulfated compounds like ceftolozane sulfate (a β-lactam antibiotic) leverage sulfate groups for stability and solubility in formulations . Unlike 2-phenanthryl sulfate, ceftolozane’s sulfate is part of a zwitterionic structure, enhancing pharmacokinetic properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Phenethyl Sulfate, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves sulfation of phenethyl alcohol using sulfating agents like sulfur trioxide complexes or chlorosulfonic acid under controlled conditions. Key parameters include temperature (optimized between 0–5°C to minimize side reactions), solvent polarity (e.g., dichloromethane for anhydrous conditions), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to isolate high-purity products. Yield optimization requires iterative adjustment of these parameters .
  • Characterization : Confirm structure using 1H NMR^1 \text{H NMR} (e.g., singlet for sulfate ester at δ 4.3–4.5 ppm) and mass spectrometry (expected molecular ion [M-H]⁻ at m/z 217) .

Q. Which analytical techniques are most reliable for quantifying 2-Phenethyl Sulfate in biological matrices?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode is preferred due to high sensitivity (LOQ ~0.1 ng/mL). Sample preparation involves protein precipitation (acetonitrile) followed by solid-phase extraction (C18 cartridges). Validate methods per ICH guidelines for linearity (R² >0.99), recovery (≥80%), and matrix effects (<15% variability) .

Advanced Research Questions

Q. How can researchers address low reproducibility in 2-Phenethyl Sulfate synthesis across labs?

  • Methodology : Standardize protocols using Design of Experiments (DoE) to identify critical factors (e.g., mixing rate, reagent purity). Implement quality control via in-process monitoring (TLC or inline IR spectroscopy). Cross-validate results with interlaboratory studies and share raw data (e.g., NMR spectra, chromatograms) in open repositories to trace discrepancies .

Q. What strategies mitigate matrix interference when detecting 2-Phenethyl Sulfate in complex environmental samples?

  • Methodology : Employ matrix-matched calibration curves and isotope-labeled internal standards (e.g., 13C ^{13} \text{C}-labeled analog) to correct for ion suppression/enhancement. Use high-resolution mass spectrometry (HRMS) to distinguish isobaric interferences. Pre-treatment steps like enzymatic digestion (lipase/protease) can reduce macromolecular interference .

Q. How should conflicting data on 2-Phenethyl Sulfate’s pharmacokinetics be reconciled?

  • Methodology : Conduct systematic reviews with meta-analysis to assess study heterogeneity (e.g., dosing regimens, species differences). Use pharmacokinetic modeling (e.g., compartmental analysis) to extrapolate interspecies variations. Replicate key studies under harmonized conditions, prioritizing in vitro-in vivo correlation (IVIVC) assays .

Q. What interdisciplinary approaches enhance understanding of 2-Phenethyl Sulfate’s metabolic pathways?

  • Methodology : Combine transcriptomics (RNA-seq of sulfotransferase isoforms) with stable isotope tracing (34S ^{34} \text{S}-labeled sulfate) to map metabolic flux. Validate findings using CRISPR-Cas9 knockouts in hepatic cell lines. Cross-reference with cheminformatics databases (e.g., PubChem, KEGG) to predict enzyme-substrate interactions .

Q. How can researchers design robust in vitro models to study 2-Phenethyl Sulfate’s pharmacological interactions?

  • Methodology : Use 3D co-culture systems (hepatocytes + Kupffer cells) to mimic hepatic metabolism. Apply physiologically based pharmacokinetic (PBPK) modeling to simulate tissue distribution. Screen for off-target effects via high-content imaging (e.g., mitochondrial toxicity assays). Validate findings with clinical samples when possible .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Phenanthryl sulfate
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2-Phenanthryl sulfate

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